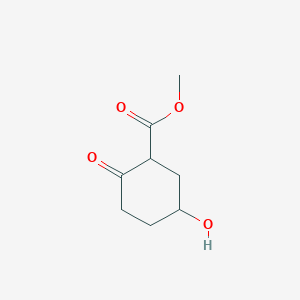
Methyl 5-hydroxy-2-oxocyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-hydroxy-2-oxocyclohexane-1-carboxylate is an organic compound with the molecular formula C8H12O4. It is a derivative of cyclohexanone and contains both a hydroxyl group and a carboxylate ester group. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-hydroxy-2-oxocyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the hydroxylation of methyl 2-oxocyclohexanecarboxylate. This reaction typically requires a hydroxylating agent such as hydrogen peroxide (H2O2) in the presence of a catalyst like sodium tungstate (Na2WO4). The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the hydroxylated product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and process optimization techniques can further enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxy-2-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides (e.g., NaCl) or amines (e.g., NH3) can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 5-oxo-2-oxocyclohexane-1-carboxylate or 5-carboxy-2-oxocyclohexane-1-carboxylate.
Reduction: Formation of methyl 5-hydroxy-2-hydroxycyclohexane-1-carboxylate.
Substitution: Formation of methyl 5-substituted-2-oxocyclohexane-1-carboxylate derivatives.
Scientific Research Applications
Methyl 5-hydroxy-2-oxocyclohexane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of methyl 5-hydroxy-2-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and undergo nucleophilic or electrophilic interactions, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-oxocyclohexane-1-carboxylate
- Methyl 5-methyl-2-oxocyclohexane-1-carboxylate
- Ethyl 2-oxocyclohexane-1-carboxylate
Uniqueness
Methyl 5-hydroxy-2-oxocyclohexane-1-carboxylate is unique due to the presence of both a hydroxyl group and a carboxylate ester group on the cyclohexane ring. This dual functionality allows for diverse chemical reactivity and potential applications in various fields. The hydroxyl group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and research.
Properties
CAS No. |
113093-40-6 |
|---|---|
Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
methyl 5-hydroxy-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C8H12O4/c1-12-8(11)6-4-5(9)2-3-7(6)10/h5-6,9H,2-4H2,1H3 |
InChI Key |
HQWXWNYESIUABE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(CCC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















